molecular formula C10H12ClNO B1602029 2-Chloro-4,6-dimethyl acetanilide CAS No. 93506-80-0

2-Chloro-4,6-dimethyl acetanilide

Cat. No.: B1602029
CAS No.: 93506-80-0
M. Wt: 197.66 g/mol
InChI Key: RDPQJNWJMMXTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-dimethyl acetanilide is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles with a melting point of 143-150°C . This compound is known for its applications in various fields, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl acetanilide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows :

    Reaction Setup: Dissolve 2,6-dimethylaniline in an organic solvent such as ice-cold acetic acid.

    Addition of Reagents: Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.

    Reaction Completion: Stir the mixture for an hour, then heat it under reflux for several hours.

    Product Isolation: Cool the reaction mixture, filter the precipitate, and wash it with water to obtain the product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH monitoring. The use of solvents like tetrahydrofuran or acetonitrile and acid scavengers such as anhydrous sodium acetate can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.

Major Products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetohydroxyacid synthase (AHAS). This enzyme is essential for the synthesis of branched-chain amino acids in plants. By inhibiting AHAS, 2-Chloro-4,6-dimethyl acetanilide disrupts protein synthesis, leading to stunted growth and eventual death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethyl acetanilide stands out due to its specific application as an intermediate in the synthesis of lidocaine and its role as a herbicide. Its ability to inhibit AHAS makes it particularly effective in agricultural applications .

Properties

CAS No.

93506-80-0

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13)

InChI Key

RDPQJNWJMMXTKB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C)C

Origin of Product

United States

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